molecular formula C14H28O3 B8223203 10-Hydroxytetradecanoic acid

10-Hydroxytetradecanoic acid

Cat. No. B8223203
M. Wt: 244.37 g/mol
InChI Key: WWQJYRLZAYKMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-hydroxymyristic acid is a hydroxy fatty acid that is myristic acid carrying a single hydroxy substituent at position 10. It is a hydroxy fatty acid and a long-chain fatty acid. It is functionally related to a tetradecanoic acid. It is a conjugate acid of a 10-hydroxymyristate.

Scientific Research Applications

Chemical Analysis and Marker Applications This compound has been used as a chemical marker in the analysis of lipopolysaccharides. Its presence in samples is determined through techniques like gas chromatography-mass spectrometry, indicating its utility in chemical and environmental analyses (Mielniczuk et al., 1992).

Structural Analysis The crystal structure of 2-dl-hydroxytetradecanoic acid has been studied to understand its molecular configuration and interactions. Such studies are fundamental in material science and chemistry for designing and synthesizing new materials (Dahlén et al., 1976).

Microbial Oxidation 10-Hydroxytetradecanoic acid is a product of microbial oxidation of oleic acid. This process, studied in various microorganisms, has implications in biochemistry and industrial applications like bioconversion (El-Sharkawy et al., 1992).

Synthesis Methods Efficient synthesis methods for this compound have been developed, contributing to its accessibility for research and industrial use. Such methods are crucial for producing this compound in sufficient quantities for its various applications (Huang & Hollingsworth, 1998).

Environmental and Industrial Applications The compound has been explored for its role in the synthesis of silver nanoparticles, which highlights its potential in nanotechnology and environmental applications. Its biodegradability and nontoxicity make it an attractive option for environmentally friendly processes (Costa et al., 2017).

Lipopolysaccharide Composition this compound is a minor constituent in the lipid A component of Salmonella lipopolysaccharides, which has significance in microbiology and could have implications for bacterial taxonomy (Bryn & Rietschel, 1978).

properties

IUPAC Name

10-hydroxytetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQJYRLZAYKMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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